

Application Notes: (Z)-SU14813 In Vitro Efficacy and Assay Protocols

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Introduction

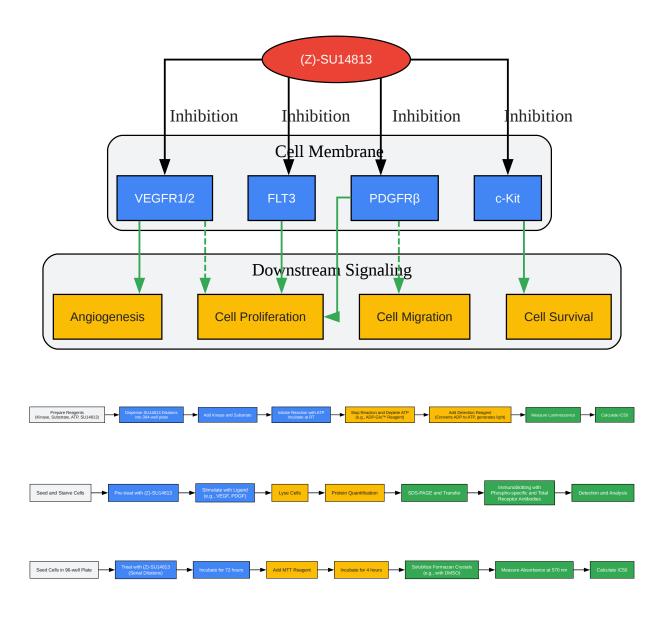
(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates significant anti-angiogenic and antitumor activity by targeting key RTKs involved in tumor growth, proliferation, and metastasis.[1][2] This document provides a comprehensive overview of the in vitro activity of (Z)-SU14813 and detailed protocols for its evaluation in common in vitro assays.

(Z)-SU14813 primarily inhibits the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1][3] By binding to the ATP-binding pocket of these kinases, SU14813 blocks downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and survival in endothelial and tumor cells.[1][4]

Mechanism of Action

(Z)-SU14813 exerts its biological effects by inhibiting the autophosphorylation of several key receptor tyrosine kinases. This inhibition blocks the initiation of downstream intracellular signaling cascades that are crucial for cell growth and survival. The primary targets of SU14813 are members of the split-kinase domain family of RTKs.[5]





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